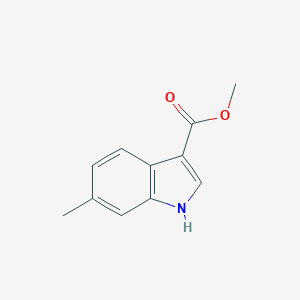

Methyl 6-methyl-1h-indole-3-carboxylate

Vue d'ensemble

Description

Methyl 6-methyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of a methyl group at the 6th position and a carboxylate ester at the 3rd position further defines its chemical identity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 6-methylphenylhydrazine and an appropriate ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature settings .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and chlorinating agents are employed for halogenation reactions.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-methanol derivatives.

Substitution: Halogenated indole derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 6-methyl-1H-indole-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex indole derivatives that are relevant in pharmaceuticals and materials science. The compound's unique structure allows for modifications that enhance its chemical reactivity and biological activity.

Medicinal Chemistry

Research has identified several medicinal applications for this compound:

-

Anticancer Activity:

- Studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, treatment of K562 leukemia cells with this compound resulted in significant cell cycle arrest at the G0/G1 phase and increased expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

- Key Observations:

Effect Observation Cell Cycle Arrest Increased G0/G1 phase population Apoptosis Induction Increased Bax, decreased Bcl-2 IC50 (K562 Cells) 5.15 µM

- Antimicrobial Properties:

Biological Mechanisms

The compound's mechanisms of action include:

- Histone Deacetylase Inhibition: Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation related to cell survival and apoptosis .

Case Studies

-

K562 Cell Line Study:

- A detailed investigation into the effects of this compound on K562 cells demonstrated dose-dependent increases in apoptosis rates when treated with concentrations ranging from 10 µM to 14 µM. Western blot analysis confirmed alterations in protein expression levels associated with apoptosis, supporting its potential as an anticancer agent .

- Scalable Synthesis:

Mécanisme D'action

The mechanism of action of methyl 6-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Methyl indole-3-carboxylate: Similar structure but lacks the methyl group at the 6th position.

Ethyl indole-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of an ester

Uniqueness: Methyl 6-methyl-1H-indole-3-carboxylate is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to its analogs .

Activité Biologique

Methyl 6-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indoles are known for their presence in many natural products and pharmaceuticals, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tables for clarity.

Chemical Structure and Properties

This compound has the molecular formula and features an indole nucleus with a carboxylate group. The structure can be represented as follows:

This compound is characterized by its methoxy substitution which enhances its reactivity and biological potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HepG2 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

In a study by Morzyk-Ociepa et al., the compound was shown to induce apoptosis in MCF-7 cells, leading to increased levels of caspase-3, a key marker of programmed cell death .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 60 |

The compound's antibacterial activity was comparable to standard antibiotics, suggesting potential as a therapeutic agent against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its impact on cytokine production. In vitro assays revealed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 70 |

| IL-6 | 10 | 65 |

These findings indicate that the compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound against breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to significant cell death, with an IC50 value of approximately 12.5 µM. The mechanism was attributed to the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins .

Study on Antibacterial Properties

Another study focused on the antibacterial activity of this compound against multi-drug resistant bacteria. The results showed that this compound exhibited MIC values comparable to conventional antibiotics like ceftriaxone, suggesting its potential utility in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

methyl 6-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLDFQYDDBCJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.